N,N,N-Triethyldodecan-1-aminium perchlorate
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Overview
Description
N,N,N-Triethyldodecan-1-aminium perchlorate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound is characterized by its long alkyl chain and the presence of a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyldodecan-1-aminium perchlorate typically involves the quaternization of dodecylamine with triethylamine in the presence of a suitable alkylating agent, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Raw Material Handling: Safe handling of perchloric acid due to its highly reactive nature.
Reaction Control: Monitoring temperature and pH to optimize reaction conditions.
Purification: Techniques such as crystallization or distillation to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyldodecan-1-aminium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the long alkyl chain provides some resistance.
Reduction: Reduction reactions are less common due to the stability of the quaternary ammonium structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce different quaternary ammonium salts.
Scientific Research Applications
N,N,N-Triethyldodecan-1-aminium perchlorate has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism by which N,N,N-Triethyldodecan-1-aminium perchlorate exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The perchlorate anion may also play a role in the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Triethyloctylammonium bis(trifluoromethylsulfonyl)imide
- N,N,N-Triethylhexylammonium bis(trifluoromethylsulfonyl)imide
- N,N,N-Triethylpentylammonium bis(trifluoromethylsulfonyl)imide
Uniqueness
N,N,N-Triethyldodecan-1-aminium perchlorate is unique due to its specific combination of a long alkyl chain and a perchlorate anion. This combination imparts distinct surfactant properties and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
59785-29-4 |
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Molecular Formula |
C18H40ClNO4 |
Molecular Weight |
370.0 g/mol |
IUPAC Name |
dodecyl(triethyl)azanium;perchlorate |
InChI |
InChI=1S/C18H40N.ClHO4/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;2-1(3,4)5/h5-18H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
CQOAZQPERHAKCE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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